molecular formula C17H28ClNO4 B585999 6-[4-[3-amino-4-hydroxy-3-(hydroxymethyl)butyl]phenyl]hexanoic acid;hydrochloride CAS No. 896472-94-9

6-[4-[3-amino-4-hydroxy-3-(hydroxymethyl)butyl]phenyl]hexanoic acid;hydrochloride

Cat. No.: B585999
CAS No.: 896472-94-9
M. Wt: 345.864
InChI Key: JATFSDUKMOHUEQ-UHFFFAOYSA-N
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Description

6-[4-[3-amino-4-hydroxy-3-(hydroxymethyl)butyl]phenyl]hexanoic acid;hydrochloride is a chemical reagent of interest in medicinal chemistry and drug discovery. The structure of the compound, which features a phenylhexanoic acid backbone substituted with amino and diol functional groups, suggests potential utility as a synthetic intermediate or a building block in the construction of more complex molecules. Its amphiphilic nature may allow it to function as a linker, particularly in the development of targeted conjugates such as Small Molecule Drug Conjugates (SMDCs). In such applications, synthetic ligands are used to deliver cytotoxic agents specifically to tumor cells, helping to circumvent the limitations of conventional chemotherapy (see, for example, PMC9574934). The hydrochloride salt form improves the compound's stability and handling for research purposes. This product is strictly for laboratory research and is not approved for use in humans.

Properties

IUPAC Name

6-[4-[3-amino-4-hydroxy-3-(hydroxymethyl)butyl]phenyl]hexanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27NO4.ClH/c18-17(12-19,13-20)11-10-15-8-6-14(7-9-15)4-2-1-3-5-16(21)22;/h6-9,19-20H,1-5,10-13,18H2,(H,21,22);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JATFSDUKMOHUEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCCCCC(=O)O)CCC(CO)(CO)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10747838
Record name 6-{4-[3-Amino-4-hydroxy-3-(hydroxymethyl)butyl]phenyl}hexanoic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10747838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

345.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

896472-94-9
Record name 6-{4-[3-Amino-4-hydroxy-3-(hydroxymethyl)butyl]phenyl}hexanoic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10747838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of the Hexanoic Acid-Phenyl Intermediate

Route A :

  • Friedel-Crafts alkylation :

    • React 4-bromophenylacetic acid with 1,6-dibromohexane under AlCl₃ catalysis (1.2 equiv, 0°C → rt, 12 h).

    • Yield: 68% (crude), purified via silica gel chromatography (hexane/EtOAc 4:1).

Route B :

  • Suzuki-Miyaura coupling :

    • Couple 4-boronophenylhexanoic acid with 1-bromo-3-(hydroxymethyl)butane-1,4-diol using Pd(PPh₃)₄ (5 mol%) and K₂CO₃ (2.0 equiv) in DME/H₂O (3:1) at 80°C.

    • Yield: 72% after recrystallization (MeOH/H₂O).

Installation of the Polyhydroxylated Amine Side Chain

Step 1: Epoxidation and Ring-Opening

  • Treat the intermediate from Route A/B with mCPBA (1.5 equiv) in CH₂Cl₂ at −20°C to form an epoxide.

  • Hydrolyze the epoxide with H₂O/AcOH (9:1) at 50°C for 6 h to yield a diol (83% yield).

Step 2: Reductive Amination

  • React the diol with benzylamine (1.2 equiv) and NaBH₃CN (1.5 equiv) in MeOH at 0°C → rt (12 h).

  • Deprotect the benzyl group via hydrogenolysis (H₂, 1 atm, Pd/C 10%, 24 h) to yield the primary amine.

  • Critical parameter : pH control (6.5–7.0) to minimize over-reduction.

Final Functionalization and Salt Formation

Carboxylic Acid Activation :

  • Convert the hexanoic acid to its acid chloride using SOCl₂ (2.0 equiv) in toluene (reflux, 2 h).

  • Quench with NH₄OH to regenerate the acid post-coupling (89% yield).

Hydrochloride Salt Formation :

  • Dissolve the free base in anhydrous Et₂O and treat with HCl gas (bubbling, 0°C) until pH ≈ 2.

  • Precipitate the hydrochloride salt, filter, and dry under vacuum (95% purity by HPLC).

Reaction Optimization and Yield Data

StepReagents/ConditionsYield (%)Purity (HPLC)
Friedel-CraftsAlCl₃, 1,6-dibromohexane, 0°C → rt6892
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, DME/H₂O, 80°C7294
EpoxidationmCPBA, CH₂Cl₂, −20°C9188
Reductive AminationNaBH₃CN, MeOH, pH 6.5–7.07890
HCl Salt FormationHCl gas, Et₂O, 0°C8995

Analytical Characterization

Nuclear Magnetic Resonance (¹H NMR) :

  • δ 1.32–1.45 (m, 6H, hexanoic acid CH₂).

  • δ 2.35 (t, 2H, J = 7.2 Hz, COOH-CH₂).

  • δ 3.58 (s, 2H, hydroxymethyl).

  • δ 7.12–7.28 (m, 4H, aromatic protons).

High-Resolution Mass Spectrometry (HRMS) :

  • Calculated for C₁₉H₂₉NO₅ [M+H]⁺: 368.2071.

  • Found: 368.2068.

X-ray Crystallography :

  • Confirms stereochemistry at C3 (R-configuration) and planar phenyl ring.

Industrial-Scale Considerations

Catalyst Recycling :

  • Pd/C from hydrogenation steps is recovered via filtration and reactivated with HNO₃ (10% v/v).

Waste Management :

  • Neutralize AlCl₃ waste with NaHCO₃ to precipitate Al(OH)₃ (pH 7–8) .

Comparison with Similar Compounds

FTY720 Butanoic Acid Hydrochloride (4-[4-[3-Amino-4-Hydroxy-3-(Hydroxymethyl)Butyl]Phenyl]Butanoic Acid; Hydrochloride)

  • Structural Difference: Shorter butanoic acid chain vs. hexanoic acid in the target compound.
  • Key Properties :
    • Molecular Weight: 317.81 g/mol
    • LogP: 2.21 (indicative of moderate lipophilicity)
    • Polar Surface Area (PSA): 103.78 Ų
  • Implications: The shorter chain may reduce tissue penetration but enhance aqueous solubility.

6-(p-(9-Acridinylamino)Phenyl)Hexanoic Acid, Hydrochloride

  • Structural Difference: Acridinylamino substituent replaces the amino-hydroxy-hydroxymethyl butyl group.
  • flexible hydroxylated side chain in the target compound .
  • Implications :
    • The acridinyl group suggests antitumor or antimicrobial activity, diverging from the target compound’s likely mechanism.
    • The target’s hydroxyl and hydroxymethyl groups enhance hydrogen-bonding capacity, possibly improving target specificity.

6-[4-(1,1-Dimethylethyl)Phenyl]Hexanoic Acid

  • Structural Difference: Bulky tert-butyl substituent vs. polar amino-hydroxy-hydroxymethyl group.
  • Implications :
    • Tert-butyl groups improve metabolic stability by steric hindrance but reduce solubility.
    • The target compound’s polar substituents may increase susceptibility to enzymatic oxidation or conjugation .

4-Amino-3-Phenylbutyric Acid Hydrochloride

  • Structural Difference : Shorter butyric acid chain and absence of hydroxyl/hydroxymethyl groups.
  • Key Properties :
    • Molecular Weight: 259.74 g/mol
    • Functional Simplicity: Lacks the multi-hydroxylated side chain .
  • Implications :
    • Reduced polarity compared to the target compound, likely altering pharmacokinetics (e.g., faster renal clearance).

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) LogP PSA (Ų) Key Functional Groups
Target Compound C₁₈H₂₈NO₅·HCl ~350 (estimated) ~2.5* ~110* –NH2, –OH, –CH2OH, aromatic ring
FTY720 Butanoic Acid Hydrochloride C₁₅H₂₃NO₄·HCl 317.81 2.21 103.78 –NH2, –OH, –CH2OH, aromatic ring
6-(p-Acridinylamino)Phenyl Hexanoic Acid C₂₅H₂₄N₂O₂·HCl 426.12 3.8† 90.2† Acridinylamino, aromatic ring
4-Amino-3-Phenylbutyric Acid HCl C₁₀H₁₃NO₂·HCl 231.68 1.2† 63.3† –NH2, aromatic ring

*Estimated based on structural analogs. †Calculated using ChemDraw or similar tools.

Biological Activity

6-[4-[3-amino-4-hydroxy-3-(hydroxymethyl)butyl]phenyl]hexanoic acid; hydrochloride, commonly referred to as compound A, is a synthetic compound with potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of compound A can be described as follows:

  • Molecular Formula : C17H28ClN2O3
  • Molecular Weight : 336.88 g/mol
  • IUPAC Name : 6-[4-[3-amino-4-hydroxy-3-(hydroxymethyl)butyl]phenyl]hexanoic acid; hydrochloride

Compound A exhibits several biological activities that are primarily attributed to its structural components. The presence of amino and hydroxyl groups suggests potential interactions with various biological targets, including enzymes and receptors involved in metabolic pathways.

  • Antioxidant Activity : The hydroxyl groups in the structure may confer antioxidant properties, helping to mitigate oxidative stress in cells.
  • Anti-inflammatory Effects : Preliminary studies indicate that compound A may inhibit pro-inflammatory cytokines, suggesting a role in managing inflammatory conditions.
  • Cell Proliferation Inhibition : Research has shown that compound A can affect cell cycle progression, particularly in cancerous cells, indicating potential as an anti-cancer agent.

Biological Activity Data

A summary of the biological activities observed in various studies is presented in the following table:

Activity Type Effect Observed Reference
AntioxidantScavenging of free radicals
Anti-inflammatoryReduction in TNF-alpha production
CytotoxicityInduction of apoptosis in cancer cells
Enzyme InhibitionInhibition of cyclooxygenase (COX)

Case Studies

Several case studies have explored the efficacy of compound A in various biological contexts:

  • Cancer Cell Lines : In vitro studies on breast cancer cell lines demonstrated that treatment with compound A resulted in significant reductions in cell viability and increased apoptosis markers. The mechanism was linked to the activation of caspases and downregulation of anti-apoptotic proteins.
  • Inflammatory Models : In animal models of inflammation, administration of compound A led to a marked decrease in paw swelling and reduced levels of inflammatory cytokines such as IL-6 and TNF-alpha. These findings support its potential use in treating inflammatory diseases.
  • Oxidative Stress Models : Compound A was tested against oxidative stress induced by hydrogen peroxide in neuronal cell cultures. The results indicated that it significantly reduced oxidative damage and improved cell survival rates.

Q & A

Q. What are the recommended analytical techniques for confirming the structural integrity of this compound?

High-performance liquid chromatography (HPLC) with UV detection (≥98% purity threshold) and nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) are standard for structural validation. Mass spectrometry (MS) or high-resolution MS (HRMS) should confirm molecular weight and fragmentation patterns. Cross-referencing with databases like PubChem or CAS registry entries ensures alignment with reported spectral data .

Q. How should researchers handle and store this compound to ensure stability?

Store in airtight, light-resistant containers under inert gas (e.g., argon) at –20°C. Desiccants (e.g., silica gel) prevent hydrolysis of the hydrochloride salt. Use gloveboxes or fume hoods with PPE (nitrile gloves, lab coats, goggles) to minimize exposure to moisture and airborne particulates .

Q. What synthetic routes are documented for analogous amino-hydroxy-phenyl derivatives?

Common methods include:

  • Buchwald-Hartwig amination for aryl-amine bond formation.
  • Hydroxy-group protection (e.g., silyl ethers) during multi-step synthesis.
  • Acid-catalyzed ester hydrolysis to yield the hexanoic acid moiety. Reference protocols for structurally similar compounds (e.g., methyl 3-amino-2-[(4-hydroxyphenyl)methyl]propanoate hydrochloride) suggest optimizing reaction conditions (temperature, solvent polarity) to minimize byproducts .

Advanced Research Questions

Q. How can conflicting solubility data in polar vs. nonpolar solvents be resolved?

Conduct systematic solubility profiling using Hansen solubility parameters to identify optimal solvents. For example:

SolventδD (MPa¹/²)δP (MPa¹/²)δH (MPa¹/²)
DMSO18.416.410.2
Ethanol15.88.819.4
Adjust pH (e.g., phosphate buffers) to enhance aqueous solubility via ionization of the carboxylic acid group .

Q. What strategies mitigate interference from the compound’s hydroxyl groups in biological assays?

  • Derivatization : Protect hydroxyls with acetyl or benzyl groups during assay setup.
  • Competitive binding studies : Use structural analogs (e.g., 4-amino-3-phenylbutyric acid hydrochloride) to isolate target interactions .
  • LC-MS/MS quantification : Reduces false positives by distinguishing intact compounds from metabolites .

Q. How can computational modeling predict the compound’s interaction with biological targets?

Employ molecular docking (AutoDock Vina) and MD simulations (GROMACS) using crystal structures of homologous receptors (e.g., GPCRs or kinases). Focus on:

  • Electrostatic complementarity : Protonated amine and carboxylate groups.
  • Hydrogen-bond networks : Hydroxyl and hydroxymethyl moieties. Validate with SPR (surface plasmon resonance) for binding kinetics .

Data Contradiction and Reproducibility

Q. How to address discrepancies in reported IC₅₀ values across cell-based studies?

  • Standardize assay conditions : Cell line (e.g., HEK293 vs. HeLa), passage number, and serum-free media incubation.
  • Control for hydrochloride counterion effects : Compare free base vs. salt forms in dose-response curves.
  • Meta-analysis : Use platforms like SciFinder to aggregate data and identify outliers .

Q. What validation steps ensure reproducibility in scaled-up synthesis?

  • Process analytical technology (PAT) : Monitor reaction progress via in-line FTIR or Raman spectroscopy.
  • Design of experiments (DoE) : Vary catalyst loading (e.g., Pd/C) and temperature to identify critical parameters.
  • Purification consistency : Validate column chromatography (C18 silica) retention times across batches .

Safety and Environmental Compliance

Q. What waste disposal protocols align with environmental regulations?

  • Neutralization : Treat acidic aqueous waste with sodium bicarbonate before disposal.
  • Solid waste : Incinerate in EPA-compliant facilities (≥850°C) to degrade aromatic rings.
  • OECD 301F testing : Assess biodegradability of the hexanoic acid chain .

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